molecular formula C18H19N5O3S B3408353 Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 872994-45-1

Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B3408353
CAS No.: 872994-45-1
M. Wt: 385.4 g/mol
InChI Key: NGMVDYZLTZKOOK-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-2-26-17(24)12-27-16-9-8-14-20-21-15(23(14)22-16)10-11-19-18(25)13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMVDYZLTZKOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolo[4,3-b]pyridazine derivatives .

Scientific Research Applications

Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including drug development for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The triazolo[4,3-b]pyridazine core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamidoethyl group, which imparts distinct biological and chemical properties .

Biological Activity

Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings.

Overview of the Compound

This compound features a triazolo[4,3-b]pyridazine core with various functional groups that contribute to its biological properties. The compound is synthesized as part of a broader investigation into triazolo derivatives aimed at identifying new therapeutic agents.

Antiproliferative Effects

Research indicates that derivatives of triazolo[4,3-b]pyridazine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study compared the activity of these newly synthesized derivatives with traditional benzamidine-containing compounds. The results showed that certain derivatives demonstrated enhanced efficacy in inhibiting cell proliferation in vitro .

Antimicrobial Properties

The compound has also been reported to possess notable antibacterial and antifungal activities. It serves as a promising candidate for the development of new antimicrobial agents due to its ability to inhibit the growth of pathogenic microorganisms . The mechanism of action appears to involve interference with specific enzymatic pathways critical for microbial survival.

The biological effects of this compound are believed to stem from its interaction with various molecular targets. Key mechanisms include:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell signaling pathways. This inhibition blocks the proliferation signals that contribute to tumor growth .
  • Enzyme Modulation : It may modulate the activity of enzymes critical for microbial metabolism and replication, thereby exerting its antimicrobial effects .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructure TypeBiological ActivityNotes
This compoundTriazolo derivativeAntiproliferative, AntimicrobialExhibits significant kinase inhibition
7-(1,1-Dimethylethyl)-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazineTriazolo derivativeHigh affinity for GABA receptorsPotential neuroactive properties
FexolinetantNeurokinin receptor antagonistTreatment for menopausal symptomsDifferent mechanism compared to Ethyl compound

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance:

  • A study focusing on triazolo derivatives found that specific modifications led to enhanced antiproliferative effects against cancer cell lines such as TK-10 and HT-29 .
  • Another research investigation highlighted the antibacterial efficacy of triazolo derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as alternative treatments in antibiotic-resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

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